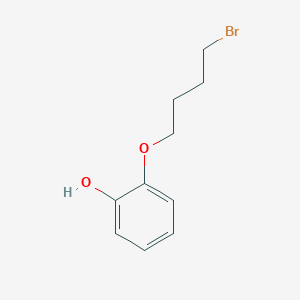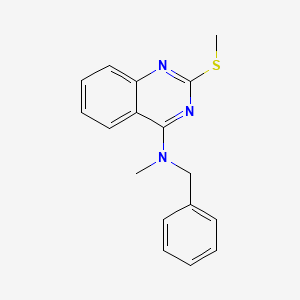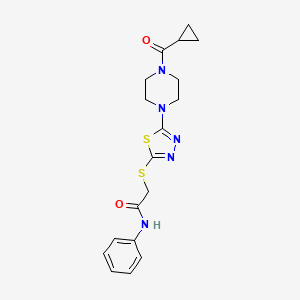![molecular formula C17H18N2O2 B2396157 tert-butyl N-[cyano(naphthalen-2-yl)methyl]carbamate CAS No. 946384-53-8](/img/structure/B2396157.png)
tert-butyl N-[cyano(naphthalen-2-yl)methyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-[cyano(naphthalen-2-yl)methyl]carbamate: is a chemical compound that belongs to the class of carbamates. It is known for its unique properties and is commonly used in medical, environmental, and industrial research.
Preparation Methods
The synthesis of tert-butyl N-[cyano(naphthalen-2-yl)methyl]carbamate involves several steps. One common method includes the reaction of naphthalen-2-ylmethylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods often involve similar synthetic routes but are scaled up and optimized for efficiency and cost-effectiveness.
Chemical Reactions Analysis
tert-butyl N-[cyano(naphthalen-2-yl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the cyano group is replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
tert-butyl N-[cyano(naphthalen-2-yl)methyl]carbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: This compound is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
Industry: It is utilized in the development of new materials and as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-[cyano(naphthalen-2-yl)methyl]carbamate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action are often related to its ability to form stable complexes with target proteins, leading to altered biochemical processes .
Comparison with Similar Compounds
tert-butyl N-[cyano(naphthalen-2-yl)methyl]carbamate can be compared with other similar compounds such as:
- tert-butyl N-[cyano(phenyl)methyl]carbamate
- tert-butyl N-[cyano(benzyl)methyl]carbamate
- tert-butyl N-[cyano(anthracen-2-yl)methyl]carbamate
These compounds share similar structural features but differ in their specific substituents, leading to variations in their chemical reactivity and applications. The uniqueness of this compound lies in its naphthalene moiety, which imparts distinct electronic and steric properties .
Properties
IUPAC Name |
tert-butyl N-[cyano(naphthalen-2-yl)methyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-17(2,3)21-16(20)19-15(11-18)14-9-8-12-6-4-5-7-13(12)10-14/h4-10,15H,1-3H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICHKUDGUKQGXJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C#N)C1=CC2=CC=CC=C2C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-3-(4-methanesulfonylphenyl)propan-1-one](/img/structure/B2396075.png)


![2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2396078.png)

![N-(2,4-difluorophenyl)-2-(8-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2396082.png)



![(E)-{1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethylidene}({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy})amine](/img/structure/B2396091.png)

![2-{[1-(3,3-difluorocyclobutanecarbonyl)piperidin-4-yl]methoxy}-3-(trifluoromethyl)pyridine](/img/structure/B2396094.png)

![2-Chloro-N-[4-(4-methoxypiperidin-1-YL)phenyl]benzamide](/img/structure/B2396097.png)
